L-Homocysteinsäure

Übersicht

Beschreibung

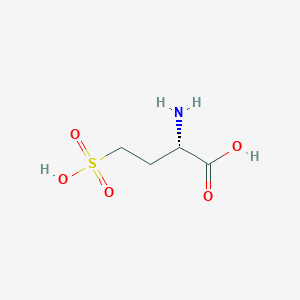

L-Homocysteic acid is an organosulfur compound with the chemical formula HO₃SCH₂CH₂CH(NH₂)CO₂H. It is a white or colorless solid and is a non-proteinogenic amino acid containing a sulfonic acid group. This compound is an analog of glutamic acid and is known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist . It is related to homocysteine, a by-product of methionine metabolism .

Wissenschaftliche Forschungsanwendungen

Neurotransmission and Excitotoxicity

L-Homocysteic acid is recognized as an endogenous ligand for the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in excitatory neurotransmission. Research indicates that L-HCA can mimic the neurotoxic effects of NMDA, inducing cytopathological changes in neural tissues. For instance, studies have shown that L-HCA induces a pattern of cytotoxicity in the chick retina similar to NMDA but distinct from other excitatory amino acids like kainic acid . This suggests that L-HCA may be involved in excitotoxic processes associated with neuronal damage.

Implications in Cognitive Disorders

Recent studies have identified L-HCA as a potential biomarker for mild cognitive impairment (MCI), a precursor to Alzheimer's disease (AD). Elevated levels of homocysteic acid in blood samples have been correlated with MCI, indicating its utility as an early diagnostic marker for cognitive decline . Furthermore, the role of L-HCA in AD has been explored, with findings suggesting that it may contribute to intraneuronal amyloid accumulation, a hallmark of the disease .

Research on Animal Models

Animal studies have provided insights into the effects of L-HCA on neural pathways and behavior. For example, experiments involving chemical stimulation with L-HCA in specific brain regions have demonstrated its influence on neuronal activity and reflex responses . Additionally, studies using mouse models have shown that treatment with anti-homocysteic acid antibodies can improve memory performance and reduce neuronal death associated with elevated levels of homocysteine and homocysteic acid .

Potential Therapeutic Applications

The therapeutic potential of targeting L-HCA pathways is being investigated in various contexts:

- Alzheimer's Disease : Given its involvement in amyloid pathology, strategies to modulate L-HCA levels or block its receptors may offer new avenues for AD treatment.

- Cough Reflex Modulation : Research has indicated that L-HCA may influence cough reflex mechanisms through interactions with neural pathways involved in airway sensitivity .

Summary of Findings

The following table summarizes key research findings related to L-Homocysteic acid:

Wirkmechanismus

Target of Action

L-Homocysteic acid (L-HCA) is an endogenous excitatory amino acid that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

L-HCA acts as an agonist for the NMDA receptors . It binds to these receptors and activates them, leading to an influx of calcium ions into the cell . L-HCA is also an analog of glutamate and can competitively suppress the glutamate-cystine antiporter function in neurons, causing a decrease in cysteine uptake .

Biochemical Pathways

L-HCA is synthesized from methionine through a series of biochemical reactions involving S-adenosyl-L-methionine (SAM)-dependent transmethylation, folate-dependent or -independent remethylation cycles, and transsulfuration reactions . These pathways are crucial for regulating methionine availability, protein homeostasis, and DNA methylation .

Pharmacokinetics

It is known that l-hca can be administered intraperitoneally .

Result of Action

The activation of NMDA receptors by L-HCA can lead to various cellular effects. For instance, it can induce large currents in Purkinje cells and potently induce an acute excitotoxic reaction in ex vivo chick embryo retina . In rat primary neurons, L-HCA can induce a concentration-dependent neurotoxic effect .

Biochemische Analyse

Biochemical Properties

L-Homocysteic acid is an endogenous neurotransmitter ligand of NMDA (N-methyl-D-aspartate) receptors . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . It activates the NMDA receptor with an EC50 value of 14 μM .

Cellular Effects

L-Homocysteic acid has been found to increase the intracellular level of free radicals when incubated with cerebellar neurons at a concentration of 500 μM for 30 min . It also impairs glutamate uptake, redox/mitochondrial homeostasis, inflammatory response, and cell signaling pathways .

Molecular Mechanism

L-Homocysteic acid acts as a potent NMDA receptor agonist . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . This suggests that L-Homocysteic acid can interact with these receptors and influence their function.

Temporal Effects in Laboratory Settings

Incubation of cerebellar neurons with L-Homocysteic acid at a concentration of 500 μM for 30 min increases the intracellular level of free radicals . This suggests that the effects of L-Homocysteic acid can change over time in laboratory settings.

Metabolic Pathways

L-Homocysteic acid is related to homocysteine, a by-product of methionine metabolism . It is a part of the methionine cycle, which is crucial for regulating methionine availability, protein homeostasis, and DNA methylation .

Transport and Distribution

Given its role as an endogenous neurotransmitter ligand of NMDA receptors , it is likely that it is transported and distributed in a manner similar to other neurotransmitters.

Subcellular Localization

The subcellular localization of L-Homocysteic acid is not explicitly documented in the literature. As an endogenous neurotransmitter ligand of NMDA receptors , it is likely to be localized in the synaptic cleft where it can interact with these receptors.

Vorbereitungsmethoden

L-Homocysteinsäure wird typischerweise durch Oxidation von Homocystin mit wässrigem Brom hergestellt . Die Reaktion beinhaltet die Umwandlung von Homocystin, einem Dimer von Homocystein, in this compound durch Einführung einer Sulfonsäuregruppe. Diese Methode wird häufig in Labors zur Synthese von this compound verwendet.

Analyse Chemischer Reaktionen

L-Homocysteinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um Sulfonsäurederivate zu erzeugen.

Reduktion: Reduktionsreaktionen können this compound wieder in Homocystein oder andere verwandte Verbindungen umwandeln.

Substitution: Die Amino- und Carboxylgruppen in this compound können an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Brom zur Oxidation und Reduktionsmittel wie Wasserstoffgas oder Metallhydride zur Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

L-Homocysteinsäure ähnelt anderen schwefelhaltigen Aminosäuren, wie z. B.:

L-Cystein: Ein Vorläufer für die Glutathionsynthese und an Entgiftungsprozessen beteiligt.

L-Cysteinsulfinsäure: Ein Zwischenprodukt im Stoffwechsel von Cystein und Taurin.

L-Cysteinsäure: Eine weitere schwefelhaltige Aminosäure mit neuroexzitatorischen Eigenschaften.

Was this compound auszeichnet, ist ihre starke Aktivität als NMDA-Rezeptoragonist, was sie zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Biologische Aktivität

L-Homocysteic acid (L-HCA) is a sulfur-containing amino acid analog of glutamic acid, primarily recognized for its role as an endogenous ligand at the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant attention in neurobiology due to its excitotoxic properties and potential implications in neurodegenerative diseases such as Alzheimer's disease (AD).

L-Homocysteic acid is classified as an L-alpha-amino acid with a molecular formula of C4H9NO5S. Its chemical structure includes a sulfonic acid group, which contributes to its biological activity. The compound's IUPAC name is (2S)-2-amino-4-sulfobutanoic acid, and it has a CAS Registry Number of 14857-77-3.

| Property | Value |

|---|---|

| Molecular Weight | 183.02 g/mol |

| SMILES | NC@@HC(O)=O |

| InChI Key | VBOQYPQEPHKASR-VKHMYHEASA-N |

L-HCA acts primarily as an agonist of the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that L-HCA can induce neurotoxicity similar to that caused by NMDA but distinct from other excitatory amino acids like kainic acid. This neurotoxic effect is mediated through calcium-dependent mechanisms that lead to cytopathological changes in neuronal cells .

Neurotoxicity Studies

A significant study demonstrated that L-HCA induces a pattern of cytopathology in the ex vivo chick retina, mirroring NMDA-induced neurotoxicity. Furthermore, known NMDA antagonists effectively block the neurotoxic actions of L-HCA, reinforcing the hypothesis that L-HCA functions as an endogenous NMDA receptor ligand .

Alzheimer's Disease and Cognitive Impairment

Recent findings have linked elevated levels of plasma L-HCA to mild cognitive impairment (MCI) and Alzheimer's disease. A study indicated that plasma HCA concentrations were significantly higher in individuals with MCI compared to healthy controls, suggesting its potential role as an early diagnostic marker for cognitive decline . The sensitivity and specificity of plasma HCA in distinguishing MCI from normal cognition were reported at 95.7% and 70%, respectively.

In animal models, particularly the 3xTg-AD mouse model, increased levels of L-HCA were associated with cognitive deficits and neurodegenerative changes. Treatment with anti-homocysteic acid antibodies was found to mitigate these cognitive impairments and reduce amyloid pathology, suggesting that targeting L-HCA may offer therapeutic benefits in AD .

Case Studies

- Mild Cognitive Impairment Detection : A study involving plasma samples showed that L-HCA levels could effectively differentiate between MCI and normal cognition, highlighting its diagnostic potential in early-stage Alzheimer's pathology .

- Neuroprotective Effects : In a controlled trial with 3xTg-AD mice, administration of anti-homocysteic acid antibodies significantly reduced cognitive decline associated with vitamin B6 deficiency, indicating a protective role against neurodegeneration linked to elevated L-HCA levels .

Summary of Findings

The biological activity of L-homocysteic acid underscores its dual role as both a neurotransmitter and a potential neurotoxin linked to excitotoxicity via NMDA receptor activation. Its association with cognitive impairment and neurodegenerative diseases positions it as a critical target for future research aimed at understanding and potentially mitigating the effects of these conditions.

Table 1: Summary of Neurotoxic Effects

| Agent | Neurotoxic Mechanism | Blocked By |

|---|---|---|

| L-Homocysteic Acid | NMDA receptor activation | Mg++, D-aminophosphonopentanoate |

| NMDA | Calcium influx leading to cell death | Various NMDA antagonists |

| Kainic Acid | Different pathway | Limited overlap with NMDA blockers |

Table 2: Diagnostic Performance of Plasma HCA

| Condition | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Mild Cognitive Impairment vs Normal Cognition | 95.7 | 70 |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-sulfobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020602 | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14857-77-3 | |

| Record name | Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 °C | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.